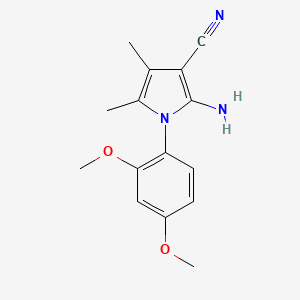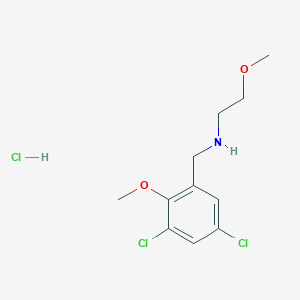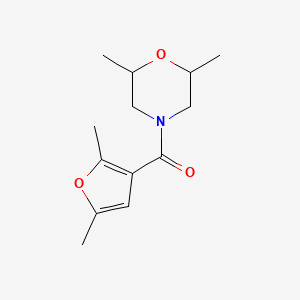
N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (also known as TBNPA) is a widely used flame retardant in various industries, including electronics, textiles, and plastics. TBNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. TBNPA is known for its ability to reduce the flammability of materials and prevent fires from spreading.
Mécanisme D'action
The mechanism of action of TBNPA as a flame retardant involves the formation of a protective char layer on the surface of the material. When exposed to heat or flame, TBNPA decomposes and releases nitrogen gas, which dilutes the oxygen and prevents the combustion process. The char layer formed by TBNPA also acts as a physical barrier that prevents the material from further burning.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of TBNPA. However, some studies have suggested that TBNPA may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. TBNPA has also been shown to have low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBNPA in lab experiments is its effectiveness as a flame retardant. TBNPA is also readily available and relatively inexpensive. However, one limitation of using TBNPA is that it may interfere with certain analytical techniques, such as gas chromatography. TBNPA may also affect the properties of the material being tested, which may affect the results of the experiment.
Orientations Futures
There are several future directions for the study of TBNPA. One area of research is the development of more efficient and environmentally friendly synthesis methods for TBNPA. Another area of research is the investigation of TBNPA's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects of TBNPA exposure on human health and the environment.
Conclusion
In conclusion, TBNPA is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the flammability of materials. TBNPA has also shown potential as a neuroprotective agent in the treatment of neurodegenerative diseases. While there are some limitations to using TBNPA in lab experiments, it remains a valuable tool for researchers studying the properties of materials and the mechanisms of flame retardancy. Further research is needed to fully understand the potential benefits and risks of using TBNPA in various applications.
Applications De Recherche Scientifique
TBNPA has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polystyrene, polyethylene, and textiles. TBNPA has also been studied for its potential use in fire retardant coatings and composites. In addition, TBNPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-1,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6-8(14(16)17)7(12-13(6)5)9(15)11-10(2,3)4/h1-5H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOUZSMWBHRHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)
![2-(allylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4672500.png)
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)


![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)
![methyl 6-(3-bromophenyl)-1-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4672579.png)
![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)